(R)-N-((R)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphos phanyl)phenyl)methyl)-2-methylpropane
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Overview
Description
®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of bulky tert-butyl groups, a methoxy group, and a diphenylphosphanyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the diphenylphosphanyl intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions to form the diphenylphosphanyl intermediate.
Introduction of the tert-butyl and methoxy groups:
Coupling reaction: The final step involves the coupling of the diphenylphosphanyl intermediate with the tert-butyl and methoxy-substituted aromatic compound using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Industrial Production Methods
Industrial production of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane is used as a ligand in coordination chemistry and catalysis. Its bulky substituents and phosphanyl group make it an effective ligand for stabilizing metal complexes and facilitating catalytic reactions.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biomolecules, providing insights into their functions and mechanisms.
Medicine
In medicine, ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane may have potential applications as a therapeutic agent or diagnostic tool. Its ability to interact with biological targets could lead to the development of new drugs or imaging agents.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes, receptors, or metal ions. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The bulky tert-butyl and methoxy groups may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-(3,5-di-tert-butyl-4-hydroxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane
- ®-N-(®-(3,5-di-tert-butyl-4-methylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane
- ®-N-(®-(3,5-di-tert-butyl-4-ethoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane
Uniqueness
Compared to similar compounds, ®-N-(®-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. The combination of bulky tert-butyl groups and the diphenylphosphanyl moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHYOCKCFKMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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